1-Phenyl-1H-benzo[d][1,2,3]triazole

Organic Synthesis Catalysis Process Chemistry

Researchers requiring high-purity 1-phenylbenzotriazole often face isomer variability that undermines synthetic yields. This ≥95% pure 1-Phenyl-1H-benzotriazole (CAS 883-39-6) resolves that: • 95% yield via robust copper-catalyzed protocol, reducing waste vs. 72-88% alternative routes • Experimentally measured gas-phase proton affinity & acidity data for computational model calibration • Validated starting material for antiviral analog libraries, ensuring reproducible biological activity Supplied with rigorous QC documentation; ready for immediate global dispatch.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 883-39-6
Cat. No. B188123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-benzo[d][1,2,3]triazole
CAS883-39-6
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3N=N2
InChIInChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H
InChIKeyZBJLUVHQIPUCPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-benzotriazole Sourcing Guide


1-Phenyl-1H-benzo[d][1,2,3]triazole (CAS 883-39-6), also known as 1-phenylbenzotriazole, is a heterocyclic aromatic compound characterized by a fused benzotriazole core with an N-phenyl substituent . This compound exhibits distinct physicochemical properties, including a melting point of 108-109 °C and a predicted boiling point of 359.3±25.0 °C, which are critical parameters for material handling, formulation, and purification .

Unique R&D Value of 1-Phenyl-1H-benzotriazole


In-class substitution of benzotriazole derivatives is often impractical due to the profound impact of subtle structural variations on performance. The N-1 phenyl substitution pattern in 1-phenyl-1H-benzo[d][1,2,3]triazole is not merely a functional decoration; it critically influences key properties such as proton affinity and acidity, as demonstrated by gas-phase studies that quantify these values against the parent benzotriazole and other regioisomers [1]. Furthermore, synthetic routes to this specific isomer yield quantifiable differences in efficiency . These differences underscore why this compound cannot be treated as a generic equivalent to other benzotriazoles in rigorous scientific or industrial applications.

1-Phenyl-1H-benzotriazole Performance Benchmarks


Synthetic Yield Efficiency

A patented synthetic route for 1-phenyl-1H-benzo[d][1,2,3]triazole achieves a high isolated yield of 95% via copper-catalyzed N-arylation of benzotriazole with iodobenzene . This yield is notably higher than the 88% yield reported for a [3+2] annulation strategy using arynes [1] and the 72% yield obtained via another aryne-based approach [2]. For procurement, this high-yielding protocol implies the potential for cost-effective, scalable production by suppliers employing this method.

Organic Synthesis Catalysis Process Chemistry

Gas-Phase Acidity & Proton Affinity

The gas-phase proton affinity (PA) and acidity (ΔHacid) of 1-phenyl-1H-benzo[d][1,2,3]triazole have been experimentally measured and computationally validated, providing fundamental data that distinguish it from its parent compound, benzotriazole, and other regioisomers [1]. This study establishes that the N-phenyl substitution significantly alters these intrinsic properties. Knowledge of these quantitative values is essential for understanding its reactivity and interactions in environments ranging from coordination chemistry to mass spectrometry applications.

Physical Organic Chemistry Computational Chemistry Spectrometry

Antiviral Activity & Enzyme Inhibition

While the parent compound serves as a core scaffold, its 5,6-dichloro derivative demonstrates potent and selective antiviral activity. In plaque reduction assays, several 1- and 2-phenyl-benzotriazoles exhibited inhibition of Respiratory Syncytial Virus (RSV) infection at low micromolar concentrations, with low cytotoxicity in human T lymphoid cells [1]. This indicates that the 1-phenylbenzotriazole framework is a privileged structure for developing biologically active molecules with a favorable therapeutic window, in contrast to many unsubstituted benzotriazoles which may lack such potent, targeted activity.

Medicinal Chemistry Antiviral Enzyme Inhibition

Purity & Availability Benchmark

1-Phenyl-1H-benzo[d][1,2,3]triazole is readily available from commercial suppliers at a standard purity of 95% . This level of purity and commercial availability provides a reliable benchmark for procurement, especially when compared to less common or more complex benzotriazole derivatives that may require custom synthesis or are only available in lower purities, which can introduce experimental variability and increase project costs.

Chemical Procurement Quality Control Benchmarking

1-Phenyl-1H-benzotriazole Applications


Aryne Precursor Synthesis

When designing a synthetic route for aryne-based transformations or preparing complex molecular architectures, the 95% yield achievable for 1-phenyl-1H-benzo[d][1,2,3]triazole via a robust copper-catalyzed protocol makes it a cost-effective and scalable building block . This high efficiency, compared to alternative methods yielding only 72-88%, minimizes material waste and maximizes throughput, which is a critical consideration for both medicinal chemistry laboratories and process R&D departments. The compound is a known reagent for preparing surrogates for Kobayashi's aryne precursors .

Physical Organic Chemistry Research

For researchers investigating the intrinsic properties of heterocycles, 1-phenyl-1H-benzo[d][1,2,3]triazole serves as a well-characterized model system. The availability of its experimentally measured gas-phase proton affinity and acidity data, which are quantitatively distinct from those of the parent benzotriazole, enables its use in calibrating computational models or as a standard in mass spectrometry studies [1].

Antiviral Drug Discovery

The 1-phenylbenzotriazole core is a privileged scaffold for antiviral drug discovery, as demonstrated by the potent RSV inhibition exhibited by its derivatives. In a medicinal chemistry setting, sourcing this parent compound at a reliable 95% purity provides a high-quality starting material for generating libraries of analogs. Its consistent purity and availability reduce the risk of variable biological activity arising from impure or poorly characterized starting materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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